Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate
Description
Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a benzothiazole-piperazine hybrid compound characterized by a benzo[d]thiazole core substituted with a methylthio (-SCH₃) group at position 4. The benzothiazole moiety is linked via a piperazine ring to a methyl benzoate ester through a carbonyl group. The methylthio group may enhance lipophilicity and influence binding interactions, while the piperazine linker provides conformational flexibility, a feature critical for target engagement in drug design .
Properties
IUPAC Name |
methyl 2-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-20(26)16-6-4-3-5-15(16)19(25)23-9-11-24(12-10-23)21-22-17-8-7-14(28-2)13-18(17)29-21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTALFNZEXDBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction, where a methylthiol reagent reacts with the benzo[d]thiazole derivative.
Piperazine Ring Formation: The piperazine ring is formed by reacting the benzo[d]thiazole derivative with piperazine under appropriate conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate exhibit significant antimicrobial activity. Various studies have demonstrated that these compounds can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds.
Anticancer Potential
This compound has also been investigated for its potential anticancer properties. Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study: Apoptosis Induction in Cancer Cells
A study examined the effects of thiazole derivatives on glioblastoma cells, revealing that these compounds could significantly reduce cell viability by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and cell death .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. Research highlights the importance of optimizing these synthetic pathways to enhance yield and purity.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate involves its interaction with various molecular targets, such as enzymes and receptors. The benzo[d]thiazole moiety can bind to active sites of enzymes, inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the ester group can facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Benzo[d]thiazole vs. Quinoline Derivatives
- Compound C5 (): Methyl 4-(4-(2-(4-(methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate replaces the benzothiazole core with a quinoline ring.
- Impact: Quinoline derivatives often exhibit enhanced DNA intercalation, whereas benzothiazoles like the target compound may prioritize protein-binding interactions (e.g., Hsp90 inhibition, as in ) .
b) Piperazine-Linked Carboxamides vs. Acetamides
- BZ-IV () : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide uses an acetamide linker instead of a benzoate ester. This reduces steric bulk and increases hydrogen-bonding capacity.
- Impact : The benzoate ester in the target compound may improve metabolic stability but reduce solubility compared to acetamide-linked analogs .
Substituent Effects
- The target compound’s methylthio group offers moderate electron-donating effects and higher lipophilicity (logP ~2.8 estimated) compared to halogens .
- Methoxy and Trifluoromethyl Derivatives (C6–C7, ) : Methoxy groups improve solubility but reduce membrane permeability, whereas trifluoromethyl groups enhance both lipophilicity and metabolic resistance .
Physicochemical Properties
Anticancer Potential
- Benzothiazole-Piperazine Derivatives () : Compounds with triazole-thioether side chains (e.g., 5j, EI-MS 507.10) showed IC₅₀ values <10 µM against breast cancer cells, attributed to apoptosis induction via caspase-3 activation .
- Target Compound : The methylthio group may enhance cytotoxicity by promoting reactive oxygen species (ROS) generation, a mechanism observed in methylthio-substituted benzothiazoles .
Enzyme Inhibition
- Hsp90 Inhibition () : Carboxamide-linked benzothiazoles (e.g., compound 4a) inhibited Hsp90’s C-terminal domain with IC₅₀ ~1.2 µM. The target compound’s ester group may reduce affinity compared to carboxamides but improve oral bioavailability .
Biological Activity
Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:
- Formation of Benzothiazole Derivative : The initial step involves synthesizing the benzothiazole derivative by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Introduction of Methylthio Group : This group is introduced via a nucleophilic substitution reaction using methyl iodide.
- Piperazine Coupling : The benzothiazole derivative is coupled with piperazine through a nucleophilic substitution reaction, often using a base like potassium carbonate.
- Formation of the Carbonyl Compound : Finally, the carbonyl group is introduced to complete the synthesis of the target compound.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzothiazole exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Escherichia coli (E. coli).
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1–32 mg/mL |
| MRSA | 0.25–16 mg/mL |
| E. coli | 16 mg/mL |
| Bacillus subtilis | 0.5–8 mg/mL |
The compounds were found to be significantly more potent than traditional antibiotics, with some exhibiting MIC values up to 100 times lower than methicillin against resistant strains .
The antibacterial mechanism involves the mislocalization of FtsZ protein, essential for bacterial cell division, leading to disrupted Z-ring formation in bacterial cells. This effect was observed through fluorescence microscopy, where treated cells showed dispersed FtsZ protein instead of localized Z-rings, indicating compromised cell division processes .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assessments have been conducted on human cell lines to evaluate safety profiles. For instance, selected compounds were tested against human bronchial epithelium cells (16HBE), human renal tubular epithelial cells (HK-2), and mouse fibroblast cells (L929). Results indicated varying degrees of cytotoxicity, suggesting that while effective against pathogens, careful consideration is needed regarding their effects on human cells .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of benzothiazole derivatives:
- Cancer Treatment : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro, demonstrating apoptosis-promoting effects and cell cycle arrest in various cancer cell lines such as A431 and A549 .
- Enzyme Inhibition : Benzothiazole derivatives are reported to inhibit several enzymes linked to disease processes, including monoamine oxidase and heat shock protein 90, which are crucial in managing conditions like depression and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
